5-Hydroxy-4-octanone

Description

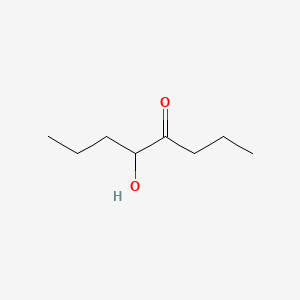

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyoctan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEYJWQCMOVMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862040 | |

| Record name | 5-Hydroxyoctan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellowish liquid | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in alcohol | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.907-0.923 (20°) | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/670/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

496-77-5, 116296-89-0 | |

| Record name | 5-Hydroxy-4-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyroin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyoctan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxyoctan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG070EDJ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-5-Hydroxy-4-octanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy-4-octanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Hydroxy-4-octanone. The information is curated for researchers, scientists, and professionals in drug development who require detailed and accurate data for their work.

Core Chemical Properties

This compound, also known as butyroin, is a yellowish liquid with a sweet, buttery, and slightly pungent odor.[1] It is recognized for its role as a flavoring agent and has been identified as a natural product in cocoa, tea (Camellia sinensis), and coconut (Cocos nucifera).[2][3]

Structure and Identification

The chemical structure of this compound consists of an eight-carbon chain with a ketone group at the fourth position and a hydroxyl group at the fifth position.

| Identifier | Value |

| IUPAC Name | 5-hydroxyoctan-4-one[4] |

| Synonyms | Butyroin, 5-Hydroxyoctan-4-one, 4-Octanone, 5-hydroxy-[4] |

| Molecular Formula | C₈H₁₆O₂[4] |

| Molecular Weight | 144.21 g/mol [4] |

| CAS Number | 496-77-5[4] |

| SMILES | CCCC(C(=O)CCC)O[4] |

| InChI | InChI=1S/C8H16O2/c1-3-5-7(9)8(10)6-4-2/h7,9H,3-6H2,1-2H3[4] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Yellowish liquid | [1] |

| Melting Point | -10 °C | [5] |

| Boiling Point | 80-82 °C at 10 mmHg | [6] |

| Density | 0.916 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.4315 | [6] |

| Solubility | Almost insoluble in water; soluble in alcohol.[4] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (butyroin) in CCl₄ shows the following chemical shifts (δ) in ppm:

-

0.94 (t, 6H): Corresponds to the two terminal methyl (CH₃) groups.

-

1.18–1.56 (m, 4H): Represents the two methylene (CH₂) groups adjacent to the methyl groups.

-

1.64 (sextet, 2H): Attributed to the methylene (CH₂) group adjacent to the carbonyl group.

-

2.41 (t, 2H): Corresponds to the methylene (CH₂) group on the other side of the carbonyl group.

-

3.31 (s, 1H, OH): Represents the hydroxyl (OH) proton.

-

3.98 (m, 1H, CHOH): Corresponds to the proton on the carbon bearing the hydroxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectral data for this compound is also available, providing further structural confirmation.

Experimental Protocols

Synthesis of this compound (Butyroin) via Acyloin Condensation

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.

Materials:

-

Ethyl n-butyrate

-

Sodium metal

-

Xylene

-

Dry, alcohol-free ether

-

Sulfuric acid

-

20% Sodium carbonate solution

-

Anhydrous potassium carbonate

Procedure:

-

Preparation of Powdered Sodium: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place 92 g (4 gram atoms) of clean metallic sodium and about 150 cc of xylene. Heat the flask until the sodium melts, then cool with vigorous stirring to obtain finely powdered sodium. Decant the cooled xylene and wash the powdered sodium with four or five portions of dry, alcohol-free ether.

-

Reaction Setup: Add approximately 1.2 liters of absolute ether to the flask containing the powdered sodium. Fit the flask with a reflux condenser, a 250-cc separatory funnel, and a mechanical stirrer.

-

Addition of Ethyl Butyrate: Start the stirrer and slowly add 232 g (2 moles) of purified ethyl n-butyrate from the separatory funnel. Add an initial portion of about 25 cc; the heat of the reaction will cause the ether to boil. Add the remaining ester at a rate that maintains gentle ebullition. Continue stirring until the reaction ceases and the sodium is converted into a voluminous yellow-white solid.

-

Work-up: Cool the reaction flask in an ice bath. While vigorously stirring, carefully add a cooled solution of 210 g of concentrated sulfuric acid in 350 cc of water from the separatory funnel. After addition, remove the stirrer and allow the flask to stand in the ice bath until the lower layer of hydrated sodium sulfate solidifies.

-

Extraction: Decant the ether solution and wash the sodium sulfate crystals with 100–200 cc of ether. Combine the ether solution and washings and shake with about 100 cc of 20% sodium carbonate solution. Dry the ether solution over anhydrous potassium carbonate.

-

Purification: Remove the ether and any alcohol by distillation. Fractionally distill the residue under reduced pressure. The main fraction of this compound boils at 80–86 °C at 12 mmHg.

Chemical Reactions and Synthesis Pathway

As this compound does not appear to be involved in specific biological signaling pathways, the following diagram illustrates its synthesis via acyloin condensation and its principal chemical reactions.

References

An In-depth Technical Guide to Butyroin (5-Hydroxy-4-octanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyroin, systematically known as 5-Hydroxy-4-octanone, is an organic compound with the CAS Registry Number 496-77-5 and the molecular formula C8H16O2.[1] This alpha-hydroxy ketone is a subject of interest across various scientific disciplines, from flavor and fragrance chemistry to potential applications in industrial and biological systems. This technical guide provides a comprehensive overview of Butyroin, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its known and potential biological activities. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Butyroin is a clear, light-yellow liquid characterized by a sweet, buttery, and nutty odor.[2] It is practically insoluble in water but soluble in organic solvents such as ethanol.[3] The compound's key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 496-77-5 | [1][4][5][6][7] |

| Molecular Formula | C8H16O2 | [1][3][4][5][6][7] |

| IUPAC Name | 5-hydroxyoctan-4-one | [8] |

| Synonyms | Butyroin, 5-Octanol-4-one | [1][4][5][6][7] |

| Molar Mass | 144.21 g/mol | [3][4][8] |

| Density | 0.916 g/mL at 25°C | [3][6] |

| Boiling Point | 187.7 °C at 760 mmHg | [2] |

| 80-82 °C at 10 mmHg | [3][6] | |

| Melting Point | -10 °C | [3] |

| Flash Point | 175 °F (79.4 °C) | [3] |

| Refractive Index (nD20) | 1.4315 | [3][6] |

| Solubility | Practically insoluble in water; soluble in ethanol | [3][8] |

Synthesis of Butyroin

The synthesis of Butyroin can be achieved through several methods. The classical approach involves the acyloin condensation of an ester.

Experimental Protocol: Acyloin Condensation of Ethyl Butyrate

This protocol describes the synthesis of Butyroin from ethyl butyrate using sodium metal in an inert solvent.

Materials:

-

Ethyl butyrate (butyric acid ethyl ester)

-

Sodium metal, finely dispersed

-

Anhydrous diethyl ether or toluene

-

Dilute sulfuric acid or acetic acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas.

-

Reaction: A dispersion of sodium metal in anhydrous diethyl ether is placed in the reaction flask. Ethyl butyrate is added dropwise from the dropping funnel to the stirred suspension of sodium at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction is monitored by the disappearance of the sodium metal and the formation of a viscous product. The reaction is typically refluxed for several hours to ensure completion.

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath. The excess sodium is cautiously destroyed by the slow addition of ethanol, followed by the careful addition of water.

-

Acidification and Extraction: The mixture is acidified with dilute sulfuric acid or acetic acid. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation. The crude Butyroin is then purified by vacuum distillation to yield a clear, light-yellow liquid.[2]

Caption: A simplified workflow for the synthesis of Butyroin via acyloin condensation.

Biological Activity and Potential Applications

While primarily used in the flavor and fragrance industry, emerging evidence suggests potential biological roles for Butyroin and related compounds.

Interaction with Gut Microbiome

Some studies suggest that Butyroin may act as a prebiotic, promoting the growth of beneficial gut bacteria.[4] A balanced gut microbiome is crucial for proper digestion, nutrient absorption, and immune function.[4] By fostering a healthy gut environment, Butyroin could potentially alleviate digestive issues such as bloating and constipation.[4]

Regulation of Digestive Motility

Preliminary research indicates that Butyroin might influence the smooth muscle contractions of the digestive tract, a process known as peristalsis.[4] By potentially modulating these contractions, Butyroin could help in maintaining a regular digestive rhythm, preventing issues related to overly rapid or sluggish gut motility.[4]

Support of Intestinal Barrier Function

Butyroin has been suggested to support the integrity of the intestinal lining.[4] It may promote the production of proteins essential for maintaining the tight junctions between intestinal cells, thereby strengthening the gut barrier and preventing the leakage of harmful substances into the bloodstream.[4]

Caption: Potential biological effects of Butyroin on the digestive system.

Analytical Methods

The analysis of Butyroin in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of Butyroin.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., non-polar or medium-polarity)

-

High-purity helium as the carrier gas

-

Butyroin standard for calibration

-

Organic solvent for sample dilution (e.g., dichloromethane or hexane)

-

Sample vials and syringes

Procedure:

-

Sample Preparation: The sample containing Butyroin is dissolved in a suitable organic solvent. If necessary, extraction and clean-up steps are performed to remove interfering matrix components.

-

Instrument Setup: The GC-MS is configured with appropriate parameters for the column type and analyte. This includes setting the injector temperature, oven temperature program, carrier gas flow rate, and MS acquisition parameters (e.g., scan range, ionization mode).

-

Calibration: A series of standard solutions of Butyroin at known concentrations are prepared and injected into the GC-MS to generate a calibration curve.

-

Sample Analysis: An aliquot of the prepared sample is injected into the GC. The components are separated based on their volatility and interaction with the column's stationary phase.

-

Detection and Identification: As Butyroin elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification by comparison to a spectral library or the standard.

-

Quantification: The peak area of Butyroin in the sample chromatogram is compared to the calibration curve to determine its concentration.

Conclusion

Butyroin is a versatile molecule with established applications and emerging areas of interest. Its well-defined chemical properties and synthesis routes make it an accessible compound for research. The preliminary findings on its potential biological activities, particularly in the context of gut health, suggest that Butyroin and its derivatives may warrant further investigation for their therapeutic potential. This guide provides a foundational understanding of Butyroin to support and inspire future research and development endeavors.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 116296-89-0 [smolecule.com]

- 4. What are the effects of Butyroin on the digestive system? - Blog - Keyingchem [keyingchemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Butyrate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protolytic properties and biological activity of spinorphin and its butyric acid derivatives in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Presence of 5-Hydroxy-4-octanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, a ketone with potential flavor and bioactive properties, has been identified as a natural constituent in a limited number of plant species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, methodologies for its detection, and the significant gaps in our understanding of its biosynthesis and physiological role in plants. While quantitative data remains scarce, this document aims to equip researchers with the foundational information necessary to pursue further investigation into this intriguing secondary metabolite.

Natural Occurrence of this compound

This compound has been reported in the following plant species:

Despite its identification in these commercially significant plants, detailed quantitative analysis of this compound concentrations in various plant tissues is notably absent from the current scientific literature. Its presence is often noted as a minor component among a complex mixture of volatile organic compounds.

Methodologies for Detection and Analysis

The primary analytical technique for the identification and potential quantification of this compound in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful method allows for the separation and identification of individual volatile and semi-volatile compounds from a complex sample.

General Experimental Protocol: Volatile Compound Profiling using GC-MS

The following protocol outlines a general methodology for the analysis of volatile compounds, including ketones like this compound, from plant materials. Specific parameters may require optimization based on the plant matrix and research objectives.

2.1.1. Sample Preparation and Extraction

-

Plant Material: Fresh or appropriately stored (e.g., frozen at -80°C, lyophilized) plant tissue (leaves, fruits, beans) should be used.

-

Homogenization: The plant material is typically ground to a fine powder under liquid nitrogen to quench enzymatic activity.

-

Extraction Technique:

-

Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes. This is a common technique for analyzing aroma compounds in tea, coconut, and cocoa.

-

Simultaneous Distillation-Extraction (SDE): A method that combines steam distillation and solvent extraction to isolate volatile and semi-volatile compounds.

-

Solvent Extraction: Direct extraction with an appropriate organic solvent (e.g., dichloromethane, diethyl ether) followed by concentration.

-

2.1.2. GC-MS Analysis

-

Gas Chromatograph: An Agilent 7890B or similar, equipped with a mass selective detector.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used for broad-spectrum volatile analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300°C).

-

Injector: Splitless or split mode, depending on the expected concentration of analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 30-500.

2.1.3. Compound Identification

Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic reference standard and/or with entries in spectral libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data available for the concentration of this compound in Camellia sinensis, Cocos nucifera, or Theobroma cacao. The tables below summarize the major classes of volatile compounds typically identified in these plants, highlighting the context in which this compound may be found.

Table 1: Major Volatile Compound Classes in Camellia sinensis (Tea Leaves)

| Compound Class | Examples |

| Alcohols | Linalool, Geraniol, (Z)-3-Hexenol |

| Aldehydes | Hexanal, Nonanal, Benzaldehyde |

| Ketones | β-Ionone, Geranylacetone, 2-Heptanone |

| Esters | Methyl salicylate, (Z)-3-Hexenyl acetate |

| Hydrocarbons | β-Myrcene, Ocimene, Nerolidol |

Table 2: Major Volatile Compound Classes in Cocos nucifera (Coconut)

| Compound Class | Examples |

| Lactones | δ-Octalactone, δ-Decalactone, δ-Dodecalactone |

| Ketones | 2-Heptanone, 2-Nonanone |

| Alcohols | Ethanol, 2-Ethyl-1-hexanol |

| Esters | Ethyl octanoate, Ethyl decanoate |

| Aldehydes | Octanal, Nonanal |

Table 3: Major Volatile Compound Classes in Theobroma cacao (Cocoa Beans)

| Compound Class | Examples |

| Pyrazines | Tetramethylpyrazine, 2,3,5-Trimethylpyrazine |

| Aldehydes | 2-Methylbutanal, 3-Methylbutanal, Phenylacetaldehyde |

| Alcohols | 2-Phenylethanol, Linalool |

| Esters | Isoamyl acetate, 2-Phenylethyl acetate |

| Ketones | Acetoin, Diacetyl |

Biosynthesis and Signaling Pathways: A Knowledge Gap

A thorough review of existing scientific literature reveals a significant lack of information regarding the biosynthetic pathway of this compound and other related alkanones in plants. The enzymatic steps leading to the formation of this C8 ketone with a hydroxyl group are currently uncharacterized.

Similarly, there is no published research on any signaling pathways in plants that involve this compound. Its physiological role, whether as a defense compound, a signaling molecule, or a metabolic byproduct, remains to be elucidated.

To provide a conceptual framework, a generalized workflow for investigating a biosynthetic pathway is presented below.

Caption: A generalized workflow for elucidating a novel biosynthetic pathway in plants.

Future Directions and Conclusion

The natural occurrence of this compound in plants presents an open field for research. Future studies should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify this compound in different tissues and developmental stages of Camellia sinensis, Cocos nucifera, and Theobroma cacao.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics to identify the genes and enzymes responsible for its synthesis.

-

Bioactivity Screening: Investigating the potential biological activities of this compound, such as antimicrobial, insecticidal, or signaling properties.

References

5-Hydroxy-4-octanone in Camellia sinensis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone is a naturally occurring flavor compound that has been identified in Camellia sinensis, the plant from which tea is derived.[1][2] This alpha-hydroxy ketone contributes to the complex aroma profile of tea, possessing a sweet, slightly pungent, and buttery odor.[1][3][4][5] While its presence is documented, comprehensive quantitative data and a complete understanding of its biosynthesis and physiological role within the tea plant remain areas of active investigation. This technical guide provides a summary of the current knowledge regarding this compound in C. sinensis, including a putative biosynthetic pathway, a detailed experimental protocol for its analysis, and a discussion of its potential significance.

Introduction

Camellia sinensis is renowned for its rich and diverse chemical composition, which includes a vast array of volatile and non-volatile compounds that dictate the final sensory characteristics of tea. Among these, this compound (also known as Butyroin) is a ketone that contributes to the characteristic flavor and aroma of tea.[1][3][4][5] Understanding the formation and concentration of such compounds is crucial for optimizing tea processing methods and for the potential discovery of novel bioactive molecules. This document serves as a technical resource for researchers and professionals interested in the analytical chemistry, biochemistry, and potential applications of this compound from C. sinensis.

Quantitative Data

A comprehensive review of the current scientific literature reveals a notable absence of specific quantitative data for this compound in various types of tea (e.g., green, black, oolong). While its presence has been confirmed, its concentration is likely influenced by factors such as tea cultivar, geographical origin, harvesting season, and processing techniques. The table below is presented as a template for future research to populate as quantitative data becomes available.

| Tea Type | Cultivar | Origin | Processing Method | Concentration (µg/kg) | Reference |

| Data Not Available | |||||

Table 1: Quantitative Data for this compound in Camellia sinensis. This table is intended to be populated as future studies provide specific quantitative measurements of this compound in different tea samples.

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound in Camellia sinensis has not been explicitly elucidated. However, based on known lipid metabolism and oxidation pathways in plants, a putative pathway can be proposed.[6][7][8] It is hypothesized that this compound is formed through the oxidation of fatty acids, specifically linoleic acid, which is a common constituent of plant lipids.

The proposed pathway involves the following key steps:

-

Lipoxygenase (LOX) Action: Linoleic acid is oxidized by lipoxygenase enzymes to form hydroperoxides.

-

Hydroperoxide Lyase (HPL) Activity: The resulting hydroperoxides are then cleaved by hydroperoxide lyase, leading to the formation of various aldehydes.

-

Aldehyde Oxidation and Reduction: Subsequent enzymatic oxidation and reduction steps could lead to the formation of the α-hydroxy ketone structure of this compound.

Figure 1: Putative Biosynthetic Pathway of this compound. This diagram illustrates a hypothesized pathway starting from linoleic acid.

Experimental Protocols

The following is a detailed experimental protocol for the extraction and analysis of this compound and other volatile compounds from Camellia sinensis leaves. This method is based on established Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) techniques commonly used for tea aroma analysis.[9][10][11][12]

Sample Preparation

-

Tea Sample Grinding: Weigh 1.0 g of tea leaves and grind them into a fine powder using a cryogenic grinder to prevent the loss of volatile compounds.

-

Vial Preparation: Transfer the ground tea powder into a 20 mL headspace vial.

-

Addition of Water and Salt: Add 10 mL of ultrapure water (preheated to 80°C) and 3 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.

-

Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 2-octanone) to the sample.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Incubation: Place the sealed headspace vial in a water bath or heating block at a constant temperature of 80°C and allow it to equilibrate for 20 minutes with gentle agitation.

-

SPME Fiber Exposure: Insert a pre-conditioned SPME fiber (e.g., 75 µm CAR/PDMS) into the headspace of the vial.

-

Extraction: Expose the fiber to the headspace for a fixed period, typically 60 minutes, at 80°C to allow for the adsorption of volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: After extraction, immediately insert the SPME fiber into the GC injection port, which is maintained at a temperature of 250°C, for 5 minutes to desorb the analytes.

-

GC Separation:

-

Column: Use a capillary column suitable for volatile compound analysis, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 5 minutes.

-

Ramp 1: Increase to 180°C at a rate of 3°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 3 minutes.

-

-

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

References

- 1. Buy this compound | 116296-89-0 [smolecule.com]

- 2. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 496-77-5 [amp.chemicalbook.com]

- 5. This compound | 496-77-5 [amp.chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. The Effects of Oxidation on the Antithrombotic Properties of Tea Lipids against PAF, Thrombin, Collagen, and ADP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the volatile components in green tea by IRAE-HS-SPME/GC-MS combined with multivariate analysis | PLOS One [journals.plos.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. HS−SPME/GC−MS Reveals the Season Effects on Volatile Compounds of Green Tea in High−Latitude Region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-Hydroxy-4-octanone in Cocos nucifera: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, an alpha-hydroxy ketone, is a naturally occurring volatile compound identified in Cocos nucifera (coconut). While its direct biological activities are not extensively studied, its structural class suggests potential roles in metabolic regulation and inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its presence in coconut, a proposed biosynthetic pathway, and hypothesized biological activities based on related compounds. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound from a coconut matrix using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).

Introduction

This compound (also known as butyroin) is an eight-carbon alpha-hydroxy ketone. Alpha-hydroxy ketones are a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These compounds are often recognized for their distinct aromas and flavors and are found in various natural sources. In the context of Cocos nucifera, this compound contributes to the characteristic sensory profile of coconut products. Beyond its role as a flavor component, the structural features of this compound suggest potential bioactivities that are of interest to the pharmaceutical and nutraceutical industries. This whitepaper aims to consolidate the current understanding of this compound in coconut and provide a technical framework for its further investigation.

Occurrence in Cocos nucifera

This compound has been identified as a volatile constituent of Cocos nucifera. However, specific quantitative data for this compound in different parts of the coconut (e.g., kernel, oil, water) is scarce in publicly available literature. Studies on the volatile profiles of coconut products have identified a variety of ketones, which are summarized in the table below to provide context on related compounds.

| Compound Class | Compound Name | Coconut Product | Reference |

| Ketones | 2-Heptanone | Virgin Coconut Oil | [1] |

| Acetoin | Virgin Coconut Oil | [1] | |

| δ-Octalactone | Coconut Flesh | [2] | |

| δ-Decalactone | Coconut Flesh | [2] |

Table 1: Examples of Ketonic Compounds Identified in Cocos nucifera Products.

Biosynthesis of this compound in Cocos nucifera

The precise biosynthetic pathway of this compound in Cocos nucifera has not been explicitly elucidated. However, a plausible pathway can be proposed based on the well-established metabolism of fatty acids in plants.[3][4] Coconut is rich in medium-chain fatty acids, particularly octanoic acid (C8).[5][6] The biosynthesis of this compound is likely initiated from octanoyl-CoA, a key intermediate in fatty acid metabolism.

The proposed pathway involves the following key steps:

-

α-oxidation of Octanoyl-CoA: This process introduces a hydroxyl group at the alpha-carbon (C2) of the fatty acid.

-

Decarboxylation: The resulting 2-hydroxy acyl-CoA undergoes decarboxylation to yield a C7 intermediate.

-

Further Oxidation and Rearrangement: Subsequent enzymatic reactions, potentially involving dehydrogenases and hydratases, could lead to the formation of the ketone and hydroxyl groups at positions 4 and 5 of the octanone backbone.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the activities of other ketones, particularly the well-studied ketone body β-hydroxybutyrate, provide a basis for hypothesizing potential biological effects. Ketone bodies are known to possess anti-inflammatory properties, partly through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]

Hypothesized Anti-Inflammatory Action via NF-κB Inhibition:

The NF-κB pathway is a central regulator of inflammation.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound, similar to other ketones, could interfere with this pathway, potentially by inhibiting the degradation of IκB or by directly affecting NF-κB translocation.

Experimental Protocols

Quantification of this compound in Coconut Kernel by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile compounds in coconut and other food matrices.

5.1.1. Materials and Reagents

-

Fresh or frozen coconut kernel

-

Sodium chloride (NaCl), analytical grade

-

This compound standard

-

Internal standard (e.g., 2-octanol)

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

5.1.2. Sample Preparation

-

Homogenize fresh or thawed coconut kernel to a fine paste.

-

Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

-

Add 1.0 g of NaCl to the vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the screw cap.

5.1.3. HS-SPME Procedure

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

-

Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5.1.4. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Injector: Split/splitless, operated in splitless mode. Desorption time: 5 minutes at 250°C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

5.1.5. Quantification

Prepare a calibration curve using standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the coconut samples can then be determined from this calibration curve.

Conclusion

This compound is a naturally occurring compound in Cocos nucifera that contributes to its flavor profile and may possess uncharacterized biological activities. This technical guide has provided a summary of its occurrence, a plausible biosynthetic pathway, and a hypothesized mechanism of anti-inflammatory action. The detailed experimental protocol for its quantification using HS-SPME-GC-MS offers a robust method for further research into its concentration in various coconut products and its potential physiological effects. Further investigation is warranted to fully elucidate the biosynthesis and biological significance of this compound, which may lead to new applications in the food and pharmaceutical industries.

References

- 1. Profile of Volatile Organic Compounds (VOCs) from Cold-Processed and Heat-Treated Virgin Coconut Oil (VCO) Samples [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. esalq.usp.br [esalq.usp.br]

- 4. Biosynthesis of plant-derived flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketosis After Intake of Coconut Oil and Caprylic Acid—With and Without Glucose: A Cross-Over Study in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Carbohydrate Intake on Caprylic Acid (C8:0)-Induced Ketogenesis—A Systematic Review and Meta-Analysis [mdpi.com]

- 7. Ketone bodies as chemical signals for the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Hydroxy-4-octanone: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 5-Hydroxy-4-octanone, a key compound of interest in flavor and fragrance research, as well as in synthetic organic chemistry. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while the IR and MS data are derived from experimental sources, the NMR data presented herein is predicted due to the limited availability of public experimental NMR data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated to provide insights into the molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | dd | 1H | H-5 |

| ~3.50 | br s | 1H | -OH |

| ~2.60 | t | 2H | H-3 |

| ~1.65 | m | 2H | H-6 |

| ~1.55 | m | 2H | H-2 |

| ~1.35 | m | 2H | H-7 |

| ~0.95 | t | 3H | H-1 |

| ~0.90 | t | 3H | H-8 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~213.0 | C-4 (C=O) |

| ~75.0 | C-5 (CH-OH) |

| ~38.0 | C-3 |

| ~35.0 | C-6 |

| ~18.5 | C-2 |

| ~18.0 | C-7 |

| ~14.0 | C-1 |

| ~13.8 | C-8 |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960, ~2930, ~2870 | Strong | C-H Stretch (Alkyl) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1460 | Medium | C-H Bend (Alkyl) |

| ~1120 | Medium | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[3][4]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 115 | ~10 | [M - C₂H₅]⁺ |

| 87 | ~100 | [CH₃CH₂CH₂CO]⁺ |

| 71 | ~40 | [CH₃CH₂CH₂CH(OH)]⁺ |

| 57 | ~80 | [CH₃CH₂CH₂]⁺ |

| 43 | ~60 | [CH₃CH₂CO]⁺ |

| 29 | ~50 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is recorded with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Proton decoupling is applied to simplify the spectrum. A total of 1024 scans are acquired.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For gas-phase analysis, a small amount of liquid this compound is injected into an evacuated gas cell and allowed to vaporize.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Data Acquisition: A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Instrumentation: A quadrupole mass spectrometer operating in electron ionization (EI) mode is used.

-

Ionization: The sample molecules are bombarded with electrons at an energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the quadrupole mass analyzer. The detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is scanned over a mass range of m/z 10 to 200.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

Physical properties of 5-Hydroxy-4-octanone solubility and boiling point

An In-depth Technical Guide to the Physical Properties of 5-Hydroxy-4-octanone

This guide provides a detailed overview of the core physical properties of this compound, with a specific focus on its solubility and boiling point. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₈H₁₆O₂.[1] It is characterized by a hydroxyl group and a ketone group on an eight-carbon chain.[1] Also known as Butyroin, it is a yellowish liquid with a sweet, slightly pungent, buttery, or nut-like odor.[1][2][3][4][5]

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 187.7 °C | at 760 mmHg[2] |

| 80-82 °C | at 10 mmHg[3][4][6][7] | |

| Solubility | Almost insoluble | in Water[1][2][4][5][7] |

| Soluble | in Alcohol[1][2][4][5][7] & Oils[7] | |

| 18.6 g/L (Predicted) | in Water[8] | |

| Density | 0.916 g/mL | at 25 °C[3][4][6][7] |

| Melting Point | -10 °C | |

| Flash Point | 175 °F (79.4 °C) | [3][7] |

| pKa | 13.13 ± 0.20 (Predicted) | [2][3] |

| Refractive Index | n20/D 1.4315 | [3][4][6][7] |

| Vapor Pressure | 0.172 mmHg | at 25 °C[2][3] |

Experimental Protocols

Accurate determination of physical properties is critical for the application of this compound in research and development. The following sections detail standard laboratory protocols for measuring its boiling point and solubility.

Protocol 1: Determination of Boiling Point (Capillary Method)

This micro method is suitable for determining the boiling point of a liquid with a small sample volume. The boiling point is identified as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block on a hot plate)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid.[10]

-

Apparatus Setup: Attach the test tube to the thermometer. Immerse the setup in a heating bath (like the paraffin oil in a Thiele tube or an aluminum block) ensuring the sample is below the level of the heating medium.

-

Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[11]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[11]

-

Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[9][11] Record this temperature.

Protocol 2: Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12] It involves saturating the solvent with the solute over a sufficient period to reach equilibrium.

Apparatus:

-

Flasks with stoppers (e.g., Erlenmeyer flasks)

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Centrifuge and/or filtration system (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Solvent (e.g., water, ethanol)

-

Sample of this compound

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent (e.g., water). The excess solid is necessary to ensure a saturated solution is formed.[12]

-

Equilibration: Seal the flask and place it in a shaker or on a stirrer in a constant temperature bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solute settle. To ensure complete separation of the saturated solution from the excess solid, the sample should be centrifuged or filtered.[12]

-

Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with the solvent as necessary and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: The solubility is reported in units such as g/L or mol/L based on the measured concentration in the saturated solution.

Diagrams and Visualizations

To further clarify the experimental process, the following workflow diagram illustrates the capillary method for boiling point determination.

Caption: Workflow for Boiling Point Determination via Capillary Method.

References

- 1. Buy this compound | 116296-89-0 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [chembk.com]

- 4. This compound | 496-77-5 [chemicalbook.com]

- 5. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound CAS#: 496-77-5 [m.chemicalbook.com]

- 8. contaminantdb.ca [contaminantdb.ca]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 5-Hydroxy-4-octanone: A Volatile Organic Compound of Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-4-octanone, also known as butyroin, is a volatile organic compound (VOC) with significance in the flavor and fragrance industry and potential applications in metabolic research. This alpha-hydroxy ketone is a naturally occurring compound found in various plants, including the tea plant (Camellia sinensis) and coconut (Cocos nucifera).[1][2] Its characteristic sweet, buttery, and slightly pungent aroma has led to its use as a flavoring agent. Beyond its sensory properties, preliminary research suggests its involvement in metabolic pathways, particularly those related to fatty acids and ketone bodies. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and a review of its known and potential biological activities.

Chemical and Physical Properties

This compound is a chiral molecule with a ketone and a hydroxyl functional group on an eight-carbon chain.[2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 496-77-5 | |

| Appearance | Colorless to light-yellow liquid | |

| Odor | Sweet, buttery, slightly pungent | |

| Boiling Point | 80-86 °C at 12 mmHg | [3] |

| Density | 0.916 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4315 | |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been published in Organic Syntheses, a reputable source for reliable and detailed experimental procedures.

Method 1: Acyloin Condensation of Ethyl Butyrate

This classic method involves the acyloin condensation of ethyl n-butyrate using metallic sodium in an ether solvent. The reaction yields butyroin, the common name for this compound.

Experimental Protocol:

-

Reactants:

-

Clean metallic sodium: 92 g (4 gram atoms)

-

Purified ethyl n-butyrate: 232 g (2 moles)

-

Absolute ether: Approximately 1.2 L

-

Xylene: ~150 cc for powdering sodium

-

Sulfuric acid (sp. gr. 1.84): 210 g

-

Water: 350 cc

-

20% Sodium carbonate solution: ~100 cc

-

Anhydrous potassium carbonate

-

-

Procedure:

-

In a 3-L three-necked, round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, powder the sodium in xylene. Decant the xylene and wash the powdered sodium with several portions of dry, alcohol-free ether.

-

Add approximately 1.2 L of absolute ether to the flask.

-

With stirring, slowly add the purified ethyl n-butyrate from a separatory funnel. The reaction is exothermic and should maintain a gentle reflux of the ether.

-

After the addition is complete (1.5-2 hours), continue stirring and refluxing for an additional hour until the sodium is consumed.

-

Cool the reaction flask in an ice bath and vigorously stir while slowly adding a cooled solution of sulfuric acid in water.

-

Allow the mixture to stand in the ice bath until the lower layer of sodium sulfate decahydrate solidifies.

-

Decant the ether solution and wash the sodium sulfate crystals with additional ether.

-

Combine the ether solution and washings, and shake with 20% sodium carbonate solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation and fractionally distill the residue under reduced pressure.

-

Collect the fraction boiling at 80–86°C at 12 mm Hg.

-

Method 2: Thiazolium Salt-Catalyzed Dimerization of Butyraldehyde

This method utilizes a thiazolium salt catalyst for the dimerization of butyraldehyde to form butyroin.

Experimental Protocol:

-

Reactants:

-

3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride: 13.4 g (0.05 mol)

-

Butyraldehyde: 72.1 g (1.0 mol)

-

Triethylamine: 30.3 g (0.3 mol)

-

Absolute ethanol: 300 mL

-

Dichloromethane: 300 mL

-

Saturated sodium bicarbonate solution: 300 mL

-

Water: 300 mL

-

-

Procedure:

-

In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, gas inlet tube, and reflux condenser, charge the thiazolium salt, butyraldehyde, triethylamine, and absolute ethanol.

-

Begin a slow stream of nitrogen and heat the mixture with stirring in an oil bath at 80°C for 1.5 hours.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Pour the residual liquid into 500 mL of water and extract with two 150-mL portions of dichloromethane.

-

Wash the combined organic phases with saturated sodium bicarbonate solution and then with water.

-

Remove the dichloromethane by rotary evaporation.

-

Distill the product through a 20-cm Vigreux column.

-

-

Yield: 51–54 g (71–74%).[5]

Caption: Workflow for the synthesis of this compound.

Natural Occurrence and Analytical Methods

This compound has been identified as a natural volatile compound in Camellia sinensis (the tea plant) and Cocos nucifera (coconut).[1][2] However, quantitative data on its concentration in these natural sources is currently limited in the available literature.

Analytical Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Camellia sinensis

This protocol is a generalized procedure for the analysis of volatile compounds in tea leaves and can be adapted for the specific quantification of this compound.

-

Sample Preparation:

-

Obtain fresh or dried tea leaves.

-

Grind the leaves to a fine powder.

-

Accurately weigh a specific amount of the powdered sample (e.g., 1-2 g) into a headspace vial.

-

-

HS-SPME Procedure:

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific equilibration time (e.g., 20-30 minutes).

-

Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the trapped analytes from the SPME fiber by inserting it into the hot injection port of the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 280°C.

-

-

-

Quantification:

-

Identification of this compound is achieved by comparing its mass spectrum and retention index with that of an authentic standard.

-

Quantification can be performed using an external or internal standard method. A calibration curve should be prepared using known concentrations of a this compound standard.

-

Biological Activity and Potential Applications

Research indicates that this compound may be involved in various metabolic pathways, particularly those concerning fatty acids and ketone bodies. Its structure as an alpha-hydroxy ketone suggests potential interactions with enzymes that recognize hydroxyl and carbonyl moieties.

Hypothetical Role in Fatty Acid Metabolism

While direct evidence is currently lacking, the structural similarity of this compound to intermediates in fatty acid and ketone body metabolism suggests it could potentially interact with key enzymes in these pathways, such as fatty acid synthase (FASN) and carnitine palmitoyltransferase-1 (CPT-1). Further research is needed to elucidate these potential interactions.

Hypothetical Experimental Protocol: In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is a general outline for assessing the inhibitory potential of this compound against FASN.

-

Materials:

-

Purified FASN enzyme.

-

Acetyl-CoA.

-

Malonyl-CoA.

-

NADPH.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and DTT).

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in a microplate well or cuvette.

-

Add varying concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., cerulenin).

-

Pre-incubate the mixture with the FASN enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the rate of NADPH oxidation for each concentration of the test compound.

-

Determine the IC₅₀ value of this compound by plotting the percentage of FASN inhibition against the logarithm of the compound concentration.

-

Caption: Hypothetical workflow for a FASN inhibition assay.

Conclusion

This compound is a readily synthesizable volatile organic compound with established applications in the flavor industry and intriguing potential in the field of metabolic research. While its natural occurrence is confirmed, further studies are required to quantify its concentration in various plant sources. The primary area for future investigation lies in elucidating its specific biological activities, particularly its interactions with enzymes involved in fatty acid and ketone body metabolism. The detailed synthesis and analytical protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this multifaceted molecule.

References

- 1. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Monitoring Changes in the Volatile Compounds of Tea Made from Summer Tea Leaves by GC-IMS and HS-SPME-GC-MS - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

Biological role of 5-Hydroxy-4-octanone in metabolic pathways

An In-depth Technical Guide on the Biological Role of 5-Hydroxy-4-octanone in Metabolic Pathways

Disclaimer: Scientific research on the specific biological role of this compound in metabolic pathways is limited. This document summarizes the currently available information on its chemical properties, natural occurrence, and potential metabolic fate based on the general reactivity of its chemical class. The metabolic pathways and experimental protocols described herein are largely hypothetical and based on established chemical principles rather than direct biological studies of this specific compound.

Introduction

This compound, also known as butyroin, is an alpha-hydroxy ketone that has been identified as a natural product in some plants and is utilized as a flavoring agent in the food industry.[1][2] While its chemical properties are well-documented, its specific role in biological and metabolic pathways remains largely uncharacterized. Some sources suggest a potential involvement in fatty acid and ketone body metabolism, likely owing to its structural features, but detailed studies are lacking.[1] This guide aims to provide a comprehensive overview of the known information about this compound and to extrapolate its potential biological role based on the chemistry of alpha-hydroxy ketones.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting experimental studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| CAS Number | 496-77-5 | [4][5] |

| Appearance | Light yellow liquid | [3][4] |

| Odor/Taste | Sweet, slightly pungent, buttery, nut-like odor and taste | [4][6] |

| Boiling Point | 187.7 °C at 760 mmHg; 80-82 °C at 10 mmHg | [4][5] |

| Density | 0.916 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.4315 | [3][6] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3][6] |

| pKa (Predicted) | 13.13 ± 0.20 | [4] |

Natural Occurrence and Synthesis

Natural Occurrence

This compound has been identified as a natural product in Camellia sinensis (the tea plant) and Cocos nucifera (the coconut).[1][2] It is also reported to be found in cocoa.[6] Its presence in these plants suggests it may play a role in their secondary metabolism or contribute to their flavor and aroma profiles.

Chemical Synthesis

The most common laboratory and industrial synthesis of this compound is through the Acyloin Condensation . This reaction involves the reductive coupling of two molecules of an ester, such as ethyl butyrate, using metallic sodium in an aprotic solvent like boiling ether or toluene.[4][6][7]

Caption: A simplified workflow of the Acyloin Condensation to synthesize this compound.

Potential Biological Role and Hypothetical Metabolic Pathways

As an alpha-hydroxy ketone (or acyloin), this compound possesses two reactive functional groups: a hydroxyl group and a ketone group. In biological systems, such structures can undergo enzymatic oxidation or reduction.[8][9] The metabolism of ketone bodies involves the interconversion of hydroxyl and ketone groups, which may be why a role for this compound in fatty acid and ketone body metabolism has been suggested.[1][10]

The potential metabolic fate of this compound can be hypothesized as follows:

-

Oxidation : The secondary alcohol group can be oxidized to a ketone, yielding the diketone octane-4,5-dione .[8][9] This reaction would likely be catalyzed by a dehydrogenase enzyme, possibly using NAD⁺ or FAD as an oxidizing agent.[11]

-

Reduction : The ketone group can be reduced to a secondary alcohol, resulting in octane-4,5-diol .[8][9] This reaction would likely be catalyzed by a reductase or dehydrogenase, utilizing a reducing equivalent such as NADH or NADPH.

These hypothetical transformations are central to the metabolic processing of many small organic molecules.

Caption: Hypothetical metabolic pathways of this compound via oxidation and reduction.

Experimental Protocols

Due to the absence of specific biological studies on this compound, detailed, validated experimental protocols for its investigation in metabolic pathways are not available. However, based on its chemical nature and general biochemical techniques, a framework for its study can be proposed.

Protocol for Chemical Synthesis: Acyloin Condensation

This protocol is a generalized procedure based on the classical Acyloin Condensation reaction.[4][6][7]

Objective: To synthesize this compound from ethyl butyrate.

Materials:

-

Ethyl butyrate

-

Metallic sodium, finely dispersed

-

Anhydrous diethyl ether (or toluene)

-

Apparatus for reflux under an inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Dilute sulfuric acid or acetic acid for neutralization

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Add anhydrous diethyl ether and finely dispersed sodium metal to the flask.

-

Slowly add ethyl butyrate to the stirred suspension while maintaining the ether at a gentle reflux.

-

Continue the reflux with stirring for several hours until the sodium is consumed. The reaction mixture will become viscous.

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add dilute acid to neutralize the mixture and hydrolyze the intermediate.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine.

-

Dry the ether layer over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude product by vacuum distillation to obtain this compound.

Proposed Protocol for Detection in Biological Samples: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying and quantifying volatile or semi-volatile compounds like this compound in complex biological matrices.

Objective: To detect and quantify this compound in a biological sample (e.g., cell culture media, plant extract).

Procedure Outline:

-

Sample Preparation: Perform a liquid-liquid extraction of the biological sample using a non-polar solvent (e.g., hexane or ethyl acetate) to isolate this compound.

-

Derivatization (Optional but Recommended): To improve chromatographic properties and thermal stability, the hydroxyl group can be derivatized, for example, by silylation using an agent like BSTFA.

-

GC-MS Instrumentation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the prepared sample in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode. For identification, scan a mass range of m/z 40-300. For quantification, use Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound.

-

-

Data Analysis: Identify the compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using a calibration curve prepared from the standard.

Conclusion

This compound is a molecule with well-defined chemical characteristics and a known presence in nature. However, its biological role remains an open field for investigation. While its structure as an alpha-hydroxy ketone suggests potential involvement in redox metabolic pathways, possibly intersecting with fatty acid or ketone body metabolism, there is currently no direct experimental evidence to support these hypotheses. The lack of quantitative data, established biological signaling pathways, and detailed experimental protocols underscores the need for foundational research to elucidate the function of this compound in biological systems. Future studies employing metabolomics, enzymatic assays, and cellular models are required to move beyond chemical characterization and uncover the true metabolic significance of this compound.

References

- 1. Buy this compound | 116296-89-0 [smolecule.com]

- 2. Butyroin | C8H16O2 | CID 219794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]